molecular formula C15H22N4O B2913528 N,N-dimethyl-6-(octahydro-1H-isoindole-2-carbonyl)pyridazin-3-amine CAS No. 2097896-20-1

N,N-dimethyl-6-(octahydro-1H-isoindole-2-carbonyl)pyridazin-3-amine

Cat. No. B2913528
CAS RN: 2097896-20-1
M. Wt: 274.368
InChI Key: XYZPRJZIJKQJOM-UHFFFAOYSA-N
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Description

The compound is a derivative of isoindole. Isoindole is a heterocyclic organic compound that consists of a benzene ring fused with pyrrole . It’s an isomer of indole and its reduced form is isoindoline . Isoindole derivatives are useful commercially and occur naturally .


Synthesis Analysis

Isoindoles can be synthesized through various methods, including ring closure reactions, isoindoline aromatization, and ring transformations . For example, aromatic compounds bearing an acetylenic unit and nitrogen moieties can be cyclized under transition metal-catalyzed conditions to give different indole derivatives including isoindoles .


Molecular Structure Analysis

The molecular structure of isoindoles is characterized by a benzene ring fused with pyrrole . This structure can be found in natural products and bioactive compounds .


Chemical Reactions Analysis

Isoindoles can undergo various chemical reactions. For instance, they can be isolated or in situ trapped with dienophiles to give the corresponding Diels-Alder adducts .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoindole derivatives can vary widely depending on their specific structure. Generally, isoindoles are rather unstable compounds because of the o-quinoid structure .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

Anti-HIV Activity

Researchers synthesized 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds showed promise against both HIV-1 and HIV-2 strains .

Mechanism of Action

The mechanism of action of isoindole derivatives can vary depending on their specific structure and the biological system they interact with. Some isoindole derivatives have shown a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Safety and Hazards

The safety and hazards associated with isoindole derivatives can vary widely depending on their specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

Isoindole derivatives have shown potential in various fields, including material science and as photosensitizers for photodynamic therapy . They also have potential for further exploration for newer therapeutic possibilities .

properties

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl-[6-(dimethylamino)pyridazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-18(2)14-8-7-13(16-17-14)15(20)19-9-11-5-3-4-6-12(11)10-19/h7-8,11-12H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZPRJZIJKQJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)C(=O)N2CC3CCCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-6-(octahydro-1H-isoindole-2-carbonyl)pyridazin-3-amine

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